1H-Indazole-4-carboxaldehyde,5-methoxy-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methoxy-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-2-8-6(4-10-11-8)7(9)5-12/h2-5H,1H3,(H,10,11) |
InChI Key |
KXBMOMPOFKJPGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)C=O |
Origin of Product |
United States |
The Indazole Scaffold: a Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. researchgate.net The unique arrangement of nitrogen atoms within the indazole core allows for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets such as enzymes and receptors. nih.gov
The versatility of the indazole nucleus is demonstrated by its presence in a range of approved drugs and clinical candidates. nih.govnih.gov These compounds exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. researchgate.netresearchgate.net The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a favored structural motif in the design of new drug candidates. nih.gov
The Carboxaldehyde Functionality: a Gateway to Molecular Diversity
The presence of a carboxaldehyde group at the 4-position of the indazole ring in 1H-Indazole-4-carboxaldehyde, 5-methoxy- is of paramount importance for its utility in synthetic chemistry. The aldehyde group is a highly versatile functional handle that can participate in a wide array of chemical transformations. This reactivity allows for the straightforward introduction of diverse molecular fragments and the construction of more complex molecular architectures.
In the context of drug discovery, the carboxaldehyde moiety serves as a key intermediate for the synthesis of a variety of indazole derivatives. nih.gov It can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, or used in carbon-carbon bond-forming reactions to build intricate side chains. This capacity for derivatization is essential for optimizing the pharmacological profile of a lead compound, including its potency, selectivity, and pharmacokinetic properties.
The Methoxy Group: Modulating Physicochemical and Biological Properties
From a medicinal chemistry perspective, the introduction of a methoxy (B1213986) group can have a profound impact on a molecule's biological activity and pharmacokinetic profile. It can affect parameters such as solubility, lipophilicity, and metabolic stability, all of which are critical for a compound's efficacy and safety. For instance, the strategic placement of a methoxy group can enhance a compound's binding affinity to its target protein or improve its absorption and distribution in the body. The exploration of methoxy-substituted indazoles is a common strategy in the development of new therapeutic agents. chemimpex.com
Research Trajectories for 1h Indazole 4 Carboxaldehyde, 5 Methoxy and Its Congeners
Strategic Approaches to Indazole-Carboxaldehyde Synthesis
The synthesis of the indazole ring system, particularly with specific functionalization like a 4-carboxaldehyde group, can be achieved through several strategic pathways. These methods often involve the formation of the critical N-N bond and the bicyclic ring structure through cyclization reactions, with the choice of strategy depending on the availability of starting materials and the desired substitution pattern.
A notable strategy for generating indazole-carboxaldehydes involves the nitrosation of indole (B1671886) precursors. rsc.orgrsc.org This transformation proceeds through a multi-step pathway that begins with the nitrosation of the C3 position of an indole, leading to an oxime intermediate. rsc.org The subsequent addition of water at the C2 position triggers a ring-opening, followed by a ring-closure to yield the 1H-indazole-3-carboxaldehyde. rsc.org
This reaction is typically performed by the slow addition of an acid to a mixture of the indole and sodium nitrite (B80452). rsc.org While this method provides good yields for electron-deficient indoles, its efficiency can be lower with electron-rich indoles due to side reactions that form dimeric byproducts. rsc.org An optimized procedure that minimizes these side reactions has been developed, making the process more broadly applicable for both electron-rich and electron-poor indoles. rsc.org A related approach involves the diazotization and cyclization of o-toluidine (B26562) derivatives, which can also be considered a form of nitrosation strategy to achieve the indazole core. chemicalbook.comgoogle.com
Table 1: Nitrosation of Indoles to Indazole-3-carboxaldehydes This table summarizes the general reaction conditions and outcomes for the nitrosation of various indole substrates as described in the literature.
| Indole Type | General Conditions | Typical Outcome | Reference |
|---|---|---|---|
| Electron-Deficient Indoles | Slow addition of acid to indole and sodium nitrite mixture | Good yields of 1H-indazole-3-carboxaldehyde | rsc.org |
| Electron-Rich Indoles | Optimized procedure with controlled addition and temperature | Improved yields, minimized dimer formation | rsc.org |
| o-Toluidines | Diazotization (e.g., NaNO₂ in acid) followed by cyclization | Yields 1H-indazole derivatives | chemicalbook.comgoogle.com |
The formation of the indazole ring fundamentally relies on a cyclization reaction to construct the bicyclic system. Various intramolecular reactions have been developed to achieve this transformation efficiently. One such method is the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines, which can selectively produce different tautomeric forms of indazoles. organic-chemistry.org
Another approach involves the intramolecular cyclization of picrylhydrazone into an indazole derivative, a strategy studied for creating energetic materials with enhanced thermal stability. rsc.org Furthermore, enzymatic strategies have emerged, such as the nitroreductase-triggered cyclization of 2-nitrobenzylamine derivatives. In this process, the nitro group is reduced to a reactive nitroso intermediate, which then undergoes spontaneous cyclization and aromatization to form the indazole ring. chemrxiv.org
Palladium catalysis offers powerful and versatile methods for constructing indazole scaffolds. These routes often involve C-H activation or cross-coupling reactions to form key bonds. A general two-step synthesis for 3-aminoindazoles utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org
Palladium-catalyzed intramolecular amination is another effective strategy, enabling the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org This reaction demonstrates a high tolerance for various functional groups. organic-chemistry.org Analogous palladium-catalyzed reactions, such as the tandem C-H functionalization and C-N bond formation to create carbazoles, highlight the broad utility of this approach in synthesizing N-heterocycles. nih.gov Such methods can be adapted for the synthesis of substituted indazoles by designing appropriate biaryl amide substrates. nih.gov Reductive N-heteroannulation of precursors like 2-(2-nitrophenyl)-2-cyclohexen-1-one, catalyzed by palladium complexes, has also proven effective for creating related heterocyclic systems and can be applied to carbazole (B46965) alkaloid synthesis. wvu.edu
Copper-catalyzed reactions are a cornerstone for indazole synthesis, particularly through intramolecular N-arylation of arylhydrazones. A convenient protocol has been established for synthesizing N-phenyl- and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones. beilstein-journals.orgnih.gov This method is advantageous because the starting o-chloroarylaldehydes are often more accessible and less expensive than their brominated counterparts. nih.gov The reaction typically employs a copper(I) source, such as CuI, a base like KOH, and a ligand like 1,10-phenanthroline (B135089) in a solvent such as DMF at elevated temperatures. nih.gov
This copper-catalyzed approach has been successfully used to prepare a series of N-phenyl-1H-indazoles and novel N-thiazolyl-1H-indazoles. nih.gov The yields for N-phenyl derivatives ranged from 10-70%, surpassing previously reported yields using copper catalysis with the same substrates. nih.gov The synthesis of N-thiazolyl derivatives was achieved in yields of 12-35%. nih.gov The Ullmann condensation, a classic copper-catalyzed reaction, can also be applied intramolecularly to form the indazole ring from a suitably substituted hydrazone. thieme-connect.com
Table 2: Copper-Catalyzed Synthesis of N-Substituted-1H-Indazoles Summary of reaction conditions and yields for the intramolecular N-arylation of o-chlorinated arylhydrazones.
| Product Type | Catalyst System | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| N-phenyl-1H-indazoles | CuI, KOH, 1,10-phenanthroline | DMF, 120 °C, 12-48 h | 10–70% | nih.gov |
| N-thiazolyl-1H-indazoles | CuI, KOH, 1,10-phenanthroline | DMF, 120 °C, 12-48 h | 12–35% | nih.gov |
A practical and direct synthesis of indazoles has been developed through the condensation of o-fluorobenzaldehydes with hydrazine (B178648). nih.govuq.edu.auacs.orgresearchgate.net In this reaction, hydrazine acts as the nitrogen source for both atoms of the pyrazole (B372694) ring, and the fluorine atom serves as a leaving group. acs.org A general procedure involves refluxing the aldehyde with an excess of hydrazine in a solvent like DME. acs.org
A significant challenge with this direct condensation is a competitive Wolf-Kishner reduction of the aldehyde, which forms undesired fluorotoluenes. nih.govuq.edu.au This side reaction can be effectively suppressed by first converting the o-fluorobenzaldehyde to its O-methyloxime derivative before reacting it with hydrazine. nih.govuq.edu.auacs.org This modified approach generally provides high yields (70-85%) of indazoles, although the reaction is less efficient for substrates bearing electron-donating groups at the 5-position. acs.org
In addition to metal-catalyzed routes, several metal-free processes have been established for indazole synthesis, offering advantages in terms of cost and potential toxicity. One such method is a one-pot reaction between easily accessible 2-aminophenones and hydroxylamine (B1172632) derivatives, which produces indazoles in very good yields under mild, operationally simple conditions that are insensitive to air and moisture. organic-chemistry.org
Another metal-free approach utilizes iodine-mediated intramolecular aryl C-H amination of hydrazones to form the indazole ring. nih.gov These strategies expand the toolkit for synthesizing indazoles without relying on transition metal catalysts, which can be beneficial in pharmaceutical manufacturing. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Structure/Scaffold |
|---|---|
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | Indazole |
| 1H-Indazole-4-carboxaldehyde | Indazole |
| 1H-Indazole-3-carboxaldehyde | Indazole |
| o-Toluidine | Aniline Derivative |
| 2-Aminomethyl-phenylamine | Phenylamine Derivative |
| Picrylhydrazone | Hydrazone |
| 2-Nitrobenzylamine | Benzylamine Derivative |
| Benzophenone hydrazone | Hydrazone |
| 2-Bromobenzonitrile | Benzonitrile Derivative |
| N-aryl-N-(o-bromobenzyl)hydrazine | Hydrazine Derivative |
| o-Chlorinated arylhydrazone | Hydrazone |
| o-Chloroarylaldehyde | Benzaldehyde Derivative |
| N-phenyl-1H-indazole | Indazole |
| N-thiazolyl-1H-indazole | Indazole |
| o-Fluorobenzaldehyde | Benzaldehyde Derivative |
| Hydrazine | - |
| O-Methyloxime of o-fluorobenzaldehyde | Oxime |
| Fluorotoluene | Toluene Derivative |
| 2-Aminophenone | Phenone Derivative |
| Hydroxylamine | - |
| 3-Aminoindazole | Indazole |
| Carbamoyl | - |
| Wolf-Kishner Reduction | - |
| Ullmann Condensation | - |
| CuI | Copper(I) iodide |
| KOH | Potassium hydroxide |
| 1,10-Phenanthroline | Ligand |
| DMF | Dimethylformamide |
| DME | Dimethoxyethane |
| Sodium nitrite | - |
| Palladium | Metal Catalyst |
| Copper | Metal Catalyst |
Rhodium and Copper Catalyzed C-H Activation and C-N/N-N Coupling
The construction of the indazole ring system can be efficiently achieved through transition-metal-catalyzed C-H activation and subsequent coupling reactions. A notable strategy involves the synergistic use of rhodium and copper catalysts to facilitate C-H activation and C-N/N-N bond formation. This approach offers a powerful and atom-economical route to substituted 1H-indazoles.
In a key study, a redox-neutral synthesis of 1H-indazoles was developed through the coupling of imidate esters or N-H imines with nitrosobenzenes, co-catalyzed by rhodium and copper complexes. The reaction proceeds with high efficiency and demonstrates broad functional group tolerance. A rhodacyclic imidate complex has been identified as a crucial intermediate in this catalytic cycle.
Another significant advancement in this area is the Rh(III)-catalyzed C-H bond functionalization and cyclative capture. This method allows for the one-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. The azo group directs the ortho C-H activation, followed by addition to the aldehyde. Subsequent cyclization and aromatization yield the indazole product. This process is compatible with various functional groups on both the azobenzene (B91143) and aldehyde partners.
A direct synthesis of indazole derivatives has also been achieved through the Rh(III)-catalyzed C-H activation of phthalazinones and their reaction with allenes. This reaction proceeds via sequential C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization, leading to indazoles bearing a quaternary carbon. nih.gov
Precursor Compound Synthesis for 1H-Indazole-4-carboxaldehyde, 5-methoxy-
The synthesis of the target compound, 1H-Indazole-4-carboxaldehyde, 5-methoxy-, necessitates the preparation of appropriately substituted precursors. A plausible synthetic route begins with a substituted benzaldehyde, which can then be converted to the indazole core.
A key precursor for the synthesis of the 5-methoxy-1H-indazole core is a 2-halo-5-methoxybenzaldehyde. For instance, 2-fluoro-5-methoxybenzaldehyde is a commercially available compound that can serve as a starting material. researchgate.netambeed.com Alternatively, 2-bromo-4-methoxybenzaldehyde can be synthesized through methods such as the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene (B72686) followed by formylation. researchgate.netnih.gov The synthesis of 2-bromo-5-methoxybenzaldehyde (B1267466) from m-anisaldehyde has also been reported. beilstein-journals.org
The general strategy for forming the indazole ring from these precursors involves condensation with hydrazine. The reaction of o-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis of indazoles. nih.govresearchgate.netchemicalbook.com This reaction can be optimized to avoid side reactions like the Wolf-Kishner reduction. nih.govresearchgate.net The use of hydrazine hydrate (B1144303) in a suitable solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures can facilitate the cyclization to form the 1H-indazole ring. nih.gov
Optimization of Reaction Conditions for Enhanced Synthesis Yield and Selectivity
The yield and selectivity of indazole synthesis can be significantly influenced by the reaction conditions. Optimization of parameters such as catalyst, solvent, base, and temperature is crucial for achieving desired outcomes.
In the context of copper-catalyzed intramolecular Ullmann cyclization to form indazoles, high-throughput screening and statistical modeling have been employed to identify safe and optimal conditions, leading to high-purity material in excellent yields. researchgate.net The choice of solvent and base is critical. For instance, in the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives, the use of different solvents and bases can significantly impact the regioselectivity and yield. nih.govorganic-chemistry.org
The Vilsmeier-Haack reaction, a common method for introducing an aldehyde group onto an aromatic ring, is a key step in the synthesis of indazole-carboxaldehydes. The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like DMF. organic-chemistry.orgcambridge.orgrsc.org Optimization of this reaction involves controlling the temperature, the ratio of reagents, and the choice of solvent. For the formylation of electron-rich arenes, the Vilsmeier-Haack reaction is highly effective. organic-chemistry.orgcambridge.org However, for certain substrates, classical Vilsmeier-Haack conditions may not be successful, necessitating the exploration of alternative formylation methods or modified conditions. thieme-connect.de
For the synthesis of indazoles from halobenzaldehydes and hydrazine, reaction conditions can be optimized to improve yields. Microwave-assisted synthesis has been shown to be effective, reducing reaction times and improving yields in some cases. researchgate.net The choice of catalyst, such as copper iodide (CuI) with a diamine ligand, can also enhance the efficiency of the cyclization step. researchgate.net
Regioselective Synthesis of Substituted Indazole-Carboxaldehydes
The regioselective functionalization of the indazole ring is a significant challenge in synthetic chemistry. The position of the incoming substituent is influenced by the existing substitution pattern on the ring and the reaction conditions.
Alternative strategies for regioselective synthesis include the directed metalation of the indazole ring followed by quenching with a formylating agent. This approach can provide access to specific isomers that are not easily obtained through direct electrophilic substitution.
Furthermore, the regioselective synthesis of N-substituted indazoles is also a critical aspect. The alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The regioselectivity can be controlled by the choice of base, solvent, and alkylating agent. beilstein-journals.orgnih.gov For example, using sodium hydride in tetrahydrofuran (B95107) (THF) often favors N1 alkylation. nih.gov
The synthesis of specifically substituted indazole-carboxaldehydes can also be achieved by starting with a pre-functionalized precursor where the desired substitution pattern is already established before the indazole ring formation. For example, starting with a 2-halo-5-methoxybenzaldehyde and converting it to the corresponding indazole, followed by a regioselective formylation, represents a viable strategy for obtaining 1H-Indazole-4-carboxaldehyde, 5-methoxy-.
Transformations of the Aldehyde Functional Group
The aldehyde moiety is one of the most versatile functional groups in organic chemistry, and its presence on the 5-methoxy-1H-indazole scaffold provides a gateway to a wide array of derivatives. These transformations primarily involve oxidation to carboxylic acids and various nucleophilic addition reactions.
Oxidation to Carboxylic Acid Derivatives
The aldehyde group of 1H-Indazole-4-carboxaldehyde, 5-methoxy- can be readily oxidized to the corresponding carboxylic acid, yielding 5-Methoxy-1H-indazole-4-carboxylic acid. bldpharm.com This transformation is a fundamental step in organic synthesis, converting the aldehyde into a functional group that can participate in amide bond formation, esterification, and other reactions characteristic of carboxylic acids. Standard oxidizing agents suitable for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions on the electron-rich indazole ring.
The general reaction for the oxidation is depicted below:
Table 1: Oxidation of 1H-Indazole-4-carboxaldehyde, 5-methoxy-
| Reactant | Product | Typical Reagents |
|---|---|---|
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | 5-Methoxy-1H-indazole-4-carboxylic acid | KMnO₄, H₂O, heat |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | ||
| Tollens' Reagent (Ag(NH₃)₂⁺) |
This table represents a generalized transformation. Specific conditions would require experimental optimization.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the aldehyde group is susceptible to attack by a variety of nucleophiles. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
One of the most common nucleophilic addition reactions involving aldehydes is the formation of imines, commonly known as Schiff bases. This reaction occurs through the condensation of 1H-Indazole-4-carboxaldehyde, 5-methoxy- with a primary amine. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the final imine product. ijacskros.comresearchgate.net Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and are themselves studied for a range of biological activities. nih.govmdpi.com
The synthesis is typically carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). ijacskros.commdpi.com
Table 2: Representative Schiff Base Formation
| Aldehyde | Amine (Example) | Product (Imine) |
|---|---|---|
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | Aniline | N-((5-methoxy-1H-indazol-4-yl)methylene)aniline |
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | Benzylamine | 1-(5-methoxy-1H-indazol-4-yl)-N-benzylmethanimine |
This table illustrates the general reaction. A wide variety of primary amines can be used to generate a library of Schiff base derivatives.
The aldehyde group can participate in carbon-carbon bond-forming condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). The Knoevenagel condensation is a prime example of this type of reaction. wikipedia.org In this process, 1H-Indazole-4-carboxaldehyde, 5-methoxy- reacts with an active methylene compound, such as diethyl malonate or malonic acid, in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. wikipedia.orgthermofisher.comyoutube.com The reaction involves a nucleophilic addition followed by a dehydration step to produce an α,β-unsaturated product. wikipedia.org Such reactions are pivotal for extending the carbon framework and synthesizing derivatives like cinnamic acid analogs, which are valuable in pharmaceutical development. nih.govrsc.org
When malonic acid is used in pyridine, the reaction is known as the Doebner modification, which often results in subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org
Table 3: Knoevenagel Condensation of 1H-Indazole-4-carboxaldehyde, 5-methoxy-
| Reactant 1 | Reactant 2 | Catalyst | Product (Example) |
|---|---|---|---|
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | Malonic Acid | Piperidine/Pyridine | (E)-3-(5-methoxy-1H-indazol-4-yl)acrylic acid |
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | Diethyl Malonate | Piperidine | Diethyl 2-((5-methoxy-1H-indazol-4-yl)methylene)malonate |
The products shown are predicted based on the established mechanism of the Knoevenagel condensation.
Electrophilic Aromatic Substitution on the Indazole Ring
The indazole ring system is aromatic and can undergo electrophilic substitution reactions, although the regioselectivity is strongly influenced by the existing substituents and the reaction conditions. chemicalbook.com
Nitration Studies
The nitration of 1H-Indazole-4-carboxaldehyde, 5-methoxy- involves the introduction of a nitro (-NO₂) group onto the benzene (B151609) portion of the indazole ring. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk The position of substitution is dictated by the directing effects of the substituents already present on the ring.
In this specific molecule, two groups influence the regioselectivity:
5-methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. youtube.com It directs incoming electrophiles to the C4 and C6 positions.
4-carboxaldehyde group (-CHO): This is a moderately deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com It directs incoming electrophiles to the C6 and C7 positions (relative to the pyrazole ring fusion).
The directing effects of these two groups are antagonistic but also reinforce substitution at the C6 position. The powerful activating nature of the methoxy (B1213986) group is expected to be the dominant influence. libretexts.org Since the C4 position is already substituted, the most probable site for electrophilic attack by the nitronium ion is the C6 position, which is ortho to the strongly activating methoxy group and meta to the deactivating aldehyde group. Substitution at the C7 position is considered less likely due to being para to the deactivating aldehyde group's influence. Research on other substituted indazoles has shown that nitration can occur at various positions, including C4, depending on the starting material. rsc.orgnih.gov
Table 4: Predicted Outcome of Mononitration
| Substrate | Reagents | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|---|
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | HNO₃, H₂SO₄ | 5-methoxy-6-nitro-1H-indazole-4-carboxaldehyde | 5-methoxy-7-nitro-1H-indazole-4-carboxaldehyde |
This table presents a prediction based on established principles of electrophilic aromatic substitution. The actual product distribution would need to be confirmed experimentally.
Halogenation Reactions
Halogenation of the indazole ring is a key transformation for introducing functional handles for further derivatization, often through cross-coupling reactions. rsc.org The regioselectivity of electrophilic halogenation on the 1H-indazole-4-carboxaldehyde, 5-methoxy- ring is influenced by the existing substituents. The 5-methoxy group is an activating, ortho-, para-directing group, while the 4-carboxaldehyde is a deactivating, meta-directing group.
Direct halogenation of 2-substituted indazoles using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) has been shown to be effective. rsc.org For 1H-Indazole-4-carboxaldehyde, 5-methoxy-, electrophilic attack is predicted to occur at the positions most activated by the methoxy group and least deactivated by the aldehyde. The most likely positions for halogenation are C3 and C7. The use of different halogenating agents and the fine-tuning of reaction conditions can allow for the selective synthesis of mono- or poly-halogenated products. rsc.orgresearchgate.net
A general procedure for the bromination of an electron-rich indazole is presented below.
Table 1: Representative Halogenation Reaction
| Reactant | Reagent | Solvent | Conditions | Product | Ref. |
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | NBS | Water | Room Temp, 1-3h | 3-Bromo-1H-indazole-4-carboxaldehyde, 5-methoxy- | rsc.org |
Reductive Amination Pathways
The aldehyde functional group of 1H-Indazole-4-carboxaldehyde, 5-methoxy- is a versatile handle for introducing nitrogen-containing substituents through reductive amination. This reaction proceeds via the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine. wikipedia.orglibretexts.org
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. acs.org The reaction is typically performed as a one-pot procedure. The choice of amine and reaction conditions allows for the synthesis of a diverse library of substituted indazoles. This pathway is crucial in medicinal chemistry for the construction of molecules with potential biological activity. nih.gov
The general scheme for reductive amination involves the condensation of the aldehyde with an amine to form an imine, which is then reduced in situ.
Table 2: General Pathway for Reductive Amination
| Aldehyde | Amine | Reducing Agent | Solvent | Product | Ref. |
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | R-NH₂ | NaBH(OAc)₃ | Dichloroethane | N-Alkyl-1-(5-methoxy-1H-indazol-4-yl)methanamine | acs.org |
| 1H-Indazole-4-carboxaldehyde, 5-methoxy- | Heteroaromatic Amine | NaBH(OAc)₃ / ZnCl₂ | Dichloroethane | N-Heteroaryl-1-(5-methoxy-1H-indazol-4-yl)methanamine | acs.org |
Cyclization Reactions for Fused Ring Systems
The indazole scaffold can be used to construct more complex fused heterocyclic systems, which are of great interest in medicinal chemistry. nih.gov While the direct cyclization of 1H-Indazole-4-carboxaldehyde, 5-methoxy- is not commonly reported, its derivatives can be precursors to such systems.
The synthesis of fused ring systems containing both an indazole and a quinazoline (B50416) moiety, such as indazolo[3,2-b]quinazolines, typically starts from 3-aminoindazoles. researchgate.netresearchgate.net A plausible, though indirect, pathway from 1H-Indazole-4-carboxaldehyde, 5-methoxy- would first involve the conversion of the 4-carboxaldehyde group into a reactive substituent that could participate in a cyclization reaction to form a fused system.
For instance, a multi-component reaction involving a 3-aminoindazole, an aldehyde, and a cyclic ketone can lead to the formation of an indazolo[3,2-b]quinazoline. researchgate.net While this does not directly use the title compound, it illustrates a strategy for creating such fused systems from an indazole core. Another approach involves the Ullmann coupling reaction of pre-formed o-bromobenzoyl hydrazines to construct the C-N bond necessary for the quinazolinone ring. google.com A further method describes the synthesis of indazolo[2,3-a]quinazolines through a sequential annulation of 3-aminoindazoles with cyclohexanones and aromatic aldehydes. rsc.org
These examples highlight that while the direct formation of a quinazoline from 1H-Indazole-4-carboxaldehyde, 5-methoxy- is not a standard transformation, the indazole nucleus is a key component in the synthesis of these complex fused heterocycles. researchgate.netrsc.org
Synthetic Applications as a Building Block in Complex Molecule Construction
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.govnih.gov 1H-Indazole-3-carboxaldehydes, isomers of the title compound, are known to be key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles. rsc.org The aldehyde function can be transformed into alkenes, secondary alcohols, amines, or serve as a point for constructing other heterocyclic rings. rsc.org
Similarly, 1H-Indazole-4-carboxaldehyde, 5-methoxy- serves as a valuable building block for the synthesis of more complex molecules. nih.gov The presence of the aldehyde at C4, the methoxy group at C5, and the reactive NH and C3 positions on the indazole ring allows for diverse chemical modifications. This enables the generation of libraries of novel compounds for drug discovery and materials science. The strategic functionalization of this molecule can lead to the development of potent and selective therapeutic agents. nih.gov
Impact of Methoxy Group Position on Biological Activity
The position of the methoxy group on the indazole ring is a critical determinant of biological activity. In various series of indazole derivatives, the presence and location of a methoxy substituent significantly modulate potency. For instance, in a series of 3,5-disubstituted indazole derivatives, the activity was found to be highly sensitive to the substituents on the benzene ring portion of the indazole. mdpi.com
Studies on indazole derivatives as Glycogen Synthase Kinase-3 (GSK-3) inhibitors revealed that a methoxy group at the 5-position of the indazole ring was important for high potency. nih.gov Specifically, a derivative with a methoxy group at C5 (IC₅₀ = 0.35 μM) showed superior activity compared to a similar compound with a methyl group at the same position. nih.gov In another series of indazole arylsulfonamides designed as CC-Chemokine Receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups were identified as the most potent substituents at the C4 position of the indazole. acs.org
Role of Substituents at the Indazole Core (C1, C3, C4, C5, C6, C7) on Target Engagement
Substitutions across the indazole core are fundamental to modulating target engagement and pharmacological activity. The 1H-Indazole-4-carboxaldehyde, 5-methoxy- scaffold offers multiple points for modification.
C1 and N2 Positions: These positions are frequently targeted for alkylation or arylation to explore the binding pocket of target enzymes. pnrjournal.com The choice of N1 versus N2 substitution can be critical, often yielding regioisomers with distinct biological profiles. pnrjournal.comresearchgate.net (Further detailed in section 4.4).
C3 Position: The C3 position is a key site for introducing diversity. In many kinase inhibitors, this position is substituted with aryl or heteroaryl rings to interact with the hinge region of the ATP binding site. mdpi.com For inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov The development of C3-quaternary chiral centers has also been explored to create novel chemical space. pnrjournal.com
C4 Position: The aldehyde group at C4 in the parent structure is a versatile handle for further chemical modification, for example, through reductive amination or conversion to other functional groups like nitriles. acs.org SAR studies on CCR4 antagonists showed that potent derivatives could be obtained with methoxy or hydroxyl groups at C4. acs.org In another study, disubstitution at both the C4 and C6 positions of the 1H-indazole scaffold was shown to play a crucial role in IDO1 inhibition. nih.govmdpi.comresearchgate.net
C5 Position: The 5-methoxy group is an important feature. In the context of CCR4 antagonists, only small groups were well-tolerated at the C5, C6, or C7 positions, suggesting steric constraints in the binding pocket. acs.org However, in a different series of antitumor agents, the nature of the substituent at C5 had a significant effect on activity, with a 3,5-difluoro substituent being more effective than a 4-trifluoromethoxy group. mdpi.com
C6 and C7 Positions: The C6 position is another common point of modification. For CCR4 antagonists, C6-substituted analogues were preferred over those substituted at C5 or C7. acs.org The synthesis of 6-fluoro analogues has been described as part of these optimization efforts. acs.org The C7 position is less commonly substituted, and in some cases, substitution at this position is detrimental to activity. For example, 7-nitro-1H-indazole was found to be unreactive in certain reactions where other nitro-substituted indazoles participated, which can be attributed to electronic and steric effects near the pyrazole ring nitrogen. nih.govacs.org
| Position on Indazole Core | Substituent Type | Impact on Biological Activity | Target Class Example | Reference |
|---|---|---|---|---|
| C3 | Substituted Carbohydrazide | Crucial for strong inhibitory activity. | IDO1 | nih.gov |
| C4 | Methoxy or Hydroxyl | Identified as most potent substituents. | CCR4 Antagonists | acs.org |
| C4 & C6 | Disubstitution (e.g., Amino-methyl phenol (B47542) & Bromo) | Plays a crucial role in inhibition. | IDO1 | nih.govmdpi.com |
| C5 | Methoxy Group | Important for high potency compared to methyl. | GSK-3 | nih.gov |
| C5 | 3,5-Difluoro Substituent | Showed greater anti-proliferative activity than other halogenated groups. | Antitumor | mdpi.com |
| C6 | Fluoro Group | Generally preferred over C5 or C7 substitution. | CCR4 Antagonists | acs.org |
Electronic and Steric Effects of Substituents on Biological Profiles
The biological activity of 1H-indazole derivatives is governed by a delicate balance of electronic and steric properties of the substituents.
Electronic Effects: The electron-donating nature of the 5-methoxy group can influence the reactivity and binding interactions of the indazole system. For example, methoxy groups were found to be more favorable than methyl groups for GSK-3 inhibition, suggesting the importance of the oxygen's electron-donating capability or its potential as a hydrogen bond acceptor. nih.gov In contrast, the introduction of electron-withdrawing groups, such as fluorine, can also enhance potency. In one series of antitumor agents, a 3,5-difluoro substituent at the C5-phenyl ring was more effective than a 4-fluoro or 3-fluoro substituent, indicating that the electronic landscape of this region is critical for activity. mdpi.com The position of nitro groups (strong electron-withdrawing groups) on the indazole ring dramatically affects reactivity, with 7-nitro-1H-indazole being notably unreactive in reactions where 4-, 5-, and 6-nitroindazoles readily participate. nih.govacs.org
Steric Effects: Steric hindrance plays a significant role in how a molecule fits into its target's binding site. For CCR4 antagonists, SAR exploration revealed that only small groups were tolerated at the C5, C6, or C7 positions of the indazole core, with C6-substituted analogues being preferred. acs.org This suggests a sterically constrained pocket around this part of the scaffold. Similarly, the replacement of an ethyl group with a larger cyclobutyl group enhanced potency in a series of selective estrogen receptor degraders (SERDs), while even larger substituents on an attached aryl ring also improved efficacy, demonstrating that steric bulk can be either beneficial or detrimental depending on the specific sub-pocket being targeted. nih.gov
Modifications of the N1 and N2 Positions and their Pharmacological Implications
The N1 and N2 atoms of the indazole pyrazole ring are crucial sites for modification, and substitution at these positions profoundly impacts pharmacological outcomes. The alkylation or arylation of the indazole nitrogen is a common strategy to modulate properties like potency, selectivity, and pharmacokinetics. pnrjournal.comresearchgate.net
The synthesis of N-alkylated indazoles often results in a mixture of N1 and N2 regioisomers, and their separation is essential as they typically exhibit different biological activities. pnrjournal.comresearchgate.net For many targets, one isomer is significantly more active than the other. For example, in the synthesis of indazole-based sulfonamides, the reaction exclusively yielded the N1 isomer, which was confirmed by NOESY NMR experiments. mdpi.com Studies on indazoles reacting with formaldehyde (B43269) also show a strong preference for substitution at the N1 position. nih.govacs.org
The nature of the substituent at N1 is a key driver of potency. In the development of CCR4 antagonists, extensive SAR studies were performed on the N1 substituent. acs.org It was found that meta-substituted benzyl (B1604629) groups bearing an α-amino-acyl group were among the most potent N1-substituents. acs.org For certain LRRK2 inhibitors, N-alkylation of the indazole was also a key modification. nih.gov The choice of substituent at N1 can also influence selectivity between related targets. In a series of EZH1/EZH2 inhibitors, various substituents at the N1 position of the indazole ring were found to have a stronger effect on EZH1 potency than on EZH2 potency, allowing for the fine-tuning of selectivity. mdpi.com
Correlation between Substituent Features and Potency against Molecular Targets
The specific features of substituents on the 1H-indazole-4-carboxaldehyde, 5-methoxy- framework can be directly correlated with potency against various molecular targets, particularly protein kinases.
FGFR Inhibitors: For Fibroblast Growth Factor Receptor (FGFR) inhibitors, substitutions on a phenyl ring attached to the indazole core are critical. The introduction of a methoxy group at the meta position of this phenyl ring improved the IC₅₀ against FGFR1 to 15 nM. nih.gov Further optimization with a halogen moiety at the ortho or meta position led to even greater enhancement, with IC₅₀ values as low as 2.9 nM. nih.gov
VEGFR-2 Inhibitors: In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the presence of methoxy groups on an attached benzamide (B126) ring led to better activity. nih.gov One series of derivatives exhibited IC₅₀ values in the low nanomolar range (5.4-7 nM), which was significantly more potent than the approved drug sorafenib. nih.gov
EGFR Inhibitors: For Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, specific substitutions led to potent compounds against mutant forms of the receptor. One derivative displayed an IC₅₀ of 5.3 nM against the EGFR T790M mutant, demonstrating strong antiproliferative effects in non-small cell lung cancer cell lines. nih.gov
IDO1 Inhibitors: For Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis indicated that the 1H-indazole scaffold itself is essential, and that substituents at both the C4 and C6 positions are critical for activity. researchgate.net A derivative featuring a 6-bromo substituent and a 4-((phenylamino)methyl) group showed an IC₅₀ value of 5.3 μM. nih.gov
| Compound Series Feature | Molecular Target | Key Substituent for Potency | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Indazole-based | FGFR1 | Halogen at ortho or meta position of phenyl ring | 2.9 - 9.6 nM | nih.gov |
| Indazole-quinazoline hybrid | VEGFR-2 | Methoxy groups on benzamide ring | 5.4 - 7.0 nM | nih.gov |
| Indazole-based | EGFR (T790M mutant) | Specific substitution pattern leading to compound 109 | 5.3 nM | nih.gov |
| Indazole-based | GSK-3β | Methoxy group at C5 of indazole | 0.35 μM | nih.gov |
| Indazole-based | IDO1 | Disubstitution at C4 and C6 | 5.3 μM | nih.govmdpi.com |
| Indazole-based | FGFR1-3 | Specific substitutions leading to compound 106 | 0.8 - 4.5 μM | nih.govmdpi.com |
| Indazole-based | USP7 | Specific substitutions leading to compound 145 | 0.61 μM | nih.gov |
Molecular Mechanisms and Target Engagement Research for 1h Indazole 4 Carboxaldehyde, 5 Methoxy Analogues
Enzyme Inhibition Studies
Indazole-based compounds have been extensively studied as inhibitors of several key enzyme families implicated in disease pathogenesis.
The indazole nucleus is a recognized hinge-binding fragment, making it a valuable scaffold for the development of kinase inhibitors. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Researchers have designed and synthesized novel series of 1H-indazole derivatives as potent FGFR1 inhibitors. nih.gov Through fragment-based virtual screening and subsequent optimization, several potent compounds have been identified. For instance, an initial hit compound, an indazole derivative labeled 9d , showed excellent FGFR1 inhibitory activity with an IC50 value of 15.0 nM. nih.gov Further optimization led to the discovery of compound 9u , which proved to be the most potent inhibitor in the series, with an FGFR1 IC50 of 3.3 nM and significant anti-proliferative activity in cellular assays (IC50 = 468.2 nM). nih.gov Another study identified a library of indazole-containing fragments that inhibited FGFR1, FGFR2, and FGFR3 in the micromolar range (0.8–90 μM), demonstrating the versatility of the scaffold for targeting this kinase family. nih.gov
Other Kinase Inhibition: Indazole derivatives have demonstrated inhibitory activity against a broad spectrum of other kinases. One study found that certain 3-(pyrrolopyridin-2-yl)indazole derivatives could selectively inhibit a panel of kinases including CHK1, CDK2, MEK1 (a key component of the ERK1/2 pathway), GSK3β, and BRAF. semanticscholar.org Furthermore, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea (B33335) was identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with high affinity. semanticscholar.org Another series of 1H-indazole derivatives showed potent, nanomolar inhibition of pan-Pim kinases. semanticscholar.org
Table 1: FGFR1 Inhibition by Indazole Analogues
| Compound | Target | IC50 (nM) | Cellular Activity (IC50, nM) |
|---|---|---|---|
| 9d | FGFR1 | 15.0 | 785.8 |
| 9u | FGFR1 | 3.3 | 468.2 |
| L1 | FGFR1 | - | Modest |
Data sourced from a study on novel 1H-indazole derivatives as FGFR1 inhibitors. nih.gov
Indazole analogues have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme with both constitutive (cNOS) and inducible (iNOS) isoforms involved in various physiological and pathological processes. nih.gov Studies on the inhibition of citrulline formation, a measure of NOS activity, revealed that various indazole derivatives reversibly inhibit the enzyme. nih.gov
For the Ca2+-calmodulin-dependent cNOS from bovine brain, the inhibitory potency varied with the substitution on the indazole ring. The IC50 values were 2.3 mM for the parent indazole , 1.15 mM for 5-nitroindazole , 40 µM for 6-nitroindazole , and 2.5 µM for 7-nitroindazole . nih.gov Similarly, for the iNOS from murine macrophages, the IC50 values were 470 µM for indazole , 240 µM for 5-nitroindazole , 56 µM for 6-nitroindazole , and 20 µM for 7-nitroindazole . nih.gov Further investigation showed that 7-nitroindazole acts as a competitive inhibitor with respect to both the arginine substrate and the (6R)-5,6,7,8-tetrahydrobiopterin cofactor for cNOS, but is noncompetitive versus arginine for iNOS. nih.gov This inhibition of brain NOS activity has been correlated with the antinociceptive effects of these compounds in animal models. nih.gov
Table 2: IC50 Values of Indazole Analogues against NOS Isoforms
| Compound | cNOS (Bovine Brain) IC50 | iNOS (Murine Macrophage) IC50 |
|---|---|---|
| Indazole | 2.3 mM | 470 µM |
| 5-Nitroindazole | 1.15 mM | 240 µM |
| 6-Nitroindazole | 40 µM | 56 µM |
| 7-Nitroindazole | 2.5 µM | 20 µM |
Data represents the concentration required for 50% inhibition of citrulline formation. nih.gov
IDO1 and TDO are enzymes that play a crucial role in immune suppression within the tumor microenvironment by catabolizing tryptophan. nih.gov Dual inhibition of these enzymes is a promising strategy in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives were synthesized and found to be potent dual IDO1/TDO inhibitors. nih.gov
Among the synthesized compounds, compound 35 emerged as the most potent, displaying an IDO1 inhibitory IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in HeLa cells. nih.gov This compound also showed significant TDO inhibition with an IC50 of 2.93 µM in the enzymatic assay and 7.54 µM in A172 cells. nih.gov The findings suggest that the 1H-indazole scaffold is a promising starting point for developing dual IDO1/TDO inhibitors for cancer treatment. nih.gov
Table 3: IDO1 and TDO Inhibition by Indazole Analogue 35
| Target | Assay Type | IC50 |
|---|---|---|
| IDO1 | Enzymatic | 0.74 µM |
| IDO1 | Cellular (HeLa) | 1.37 µM |
| TDO | Enzymatic | 2.93 µM |
| TDO | Cellular (A172) | 7.54 µM |
Data sourced from a study on 4,6-substituted-1H-indazoles as IDO1/TDO dual inhibitors. nih.gov
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Several indazole derivatives have been developed as microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov
Structure-activity relationship studies indicated that a 3,4,5-trimethoxyphenyl moiety combined with a methyl or methoxy (B1213986) substitution on the indazole ring was favorable for potent antiproliferative activity. nih.gov Specifically, indazole derivatives 3c and 3f demonstrated low nanomolar potency against a range of tumor cells. nih.gov Mechanistic studies confirmed that these compounds bind to the colchicine site, leading to the inhibition of tubulin polymerization and the disruption of cellular microtubule networks. nih.gov
Receptor Antagonism Studies (e.g., CCR4)
Chemokine receptors are involved in inflammatory responses and cancer metastasis. The CC-chemokine receptor 4 (CCR4) is a validated target, and indazole derivatives have been successfully developed as its antagonists. nih.gov
A series of indazole arylsulfonamides were synthesized and identified as human CCR4 antagonists that bind to an intracellular allosteric site. nih.gov Structure-activity relationship studies revealed that methoxy or hydroxyl groups were the most potent substituents at the C4 position of the indazole ring. nih.gov The most potent compound from this series, analogue 6 (GSK2239633A) , was selected for further development based on its high potency and favorable absorption properties. nih.gov
Modulation of Cellular Signaling Pathways (e.g., Cell Proliferation, Apoptosis, Inflammation)
By engaging with their respective molecular targets, indazole analogues can profoundly affect cellular signaling pathways that govern cell fate.
Cell Proliferation and Apoptosis: Many indazole derivatives exhibit potent anti-proliferative effects against cancer cells. nih.govnih.gov The tubulin-disrupting indazoles 3c and 3f were shown to arrest HCT116 colon cancer cells in the G2/M phase of the cell cycle and subsequently induce apoptosis. nih.gov
Another study focused on a 1H-indazole-3-amine derivative, compound 6o , which displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov Mechanistic investigations confirmed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner. nih.gov The proposed mechanism involves the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov The FGFR1 inhibitor 9u also demonstrated significant anti-proliferative activity against cancer cells. nih.gov
Inflammation: The indazole scaffold is present in compounds with anti-inflammatory properties. nih.gov The inhibition of FGFR signaling, a pathway involved in inflammation, by indazole derivatives represents one potential anti-inflammatory mechanism. nih.gov Furthermore, the antagonism of the CCR4 receptor, a key player in immune cell trafficking, by indazole sulfonamides directly implicates these compounds in the modulation of inflammatory pathways. nih.gov
Investigations into Selective Toxicity Mechanisms
The selective toxicity of a compound, or its ability to harm pathogenic organisms or diseased cells while causing minimal damage to the host, is a cornerstone of modern chemotherapy. For analogues of 1H-Indazole-4-carboxaldehyde, 5-methoxy-, research into their selective toxicity has primarily centered on their application as anti-cancer agents. The indazole scaffold has proven to be a versatile pharmacophore for developing targeted therapies that exploit the molecular differences between cancerous and normal cells. rsc.orgrsc.org
The primary mechanism conferring selective toxicity to many indazole derivatives is their action as kinase inhibitors. rsc.orgrsc.org Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a common feature of many cancers. rsc.org By designing indazole analogues that selectively inhibit specific kinases overexpressed or mutated in cancer cells, it is possible to achieve a therapeutic effect with a wider therapeutic window. rsc.org
One of the key areas of investigation has been the development of indazole-based p21-activated kinase 1 (PAK1) inhibitors. nih.gov Aberrant activation of PAK1 is linked to tumor progression, making it a promising target for anti-cancer drugs. nih.gov For instance, certain 1H-indazole-3-carboxamide derivatives have demonstrated high selectivity for PAK1. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the indazole ring are critical for both potency and selectivity. nih.gov Furthermore, some of these derivatives have shown a low risk of hERG toxicity, indicating a favorable safety profile with respect to cardiac function. nih.govresearchgate.net
The selective toxicity of indazole analogues is not limited to PAK1 inhibition. The indazole core has been incorporated into inhibitors of other kinases implicated in cancer, such as fibroblast growth factor receptor (FGFR), aurora kinases, and Bcr-Abl. researchgate.net The selectivity of these inhibitors often arises from their ability to bind to unique conformations or allosteric sites on the target kinase that are not present or as accessible in other kinases. researchgate.net
Recent studies have also highlighted the potential of indazol-pyrimidine derivatives as selective anticancer agents. nih.govresearchgate.netnih.gov Certain compounds in this class have shown significant cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer), with higher potency than some standard chemotherapeutic drugs. nih.govnih.gov Importantly, these compounds exhibited a favorable safety profile when tested against normal mammary gland epithelial cells (MCF-10a), demonstrating a high selectivity index. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov
Another approach to achieving selective toxicity involves targeting pathways that are particularly active in the tumor microenvironment, such as those regulated by hypoxia-inducible factor-1 (HIF-1). researchgate.net Indazole derivatives have been investigated as HIF-1 inhibitors, which could selectively target tumor cells in low-oxygen environments. researchgate.net
The following table summarizes the selective toxicity data for some representative indazole analogues, highlighting their inhibitory concentrations against cancerous and normal cell lines.
| Compound/Analogue | Target/Cell Line | IC50 (µM) | Normal Cell Line | Normal Cell IC50 (µM) | Selectivity Index |
| Indazol-pyrimidine derivative 4f | MCF-7 | 1.629 | MCF-10a | 23.67 | 14.5 |
| Indazol-pyrimidine derivative 4i | MCF-7 | 1.841 | MCF-10a | 29.5 | 16.03 |
| 1H-indazole-3-amine derivative 6o | K562 | 5.15 | HEK-293 | 33.2 | 6.45 |
| 1H-indazole derivative 2f | 4T1 | 0.23-1.15 | - | - | - |
| 1H-indazole-3-carboxamide derivative 30l | PAK1 | 0.0098 | - | - | High selectivity against 29 other kinases |
This table is for illustrative purposes and includes data for different indazole derivatives to demonstrate the concept of selective toxicity. The specific analogues of 1H-Indazole-4-carboxaldehyde, 5-methoxy- may have different activity profiles.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, this method is crucial for identifying potential biological targets and understanding binding mechanisms. While specific docking studies on 5-methoxy-1H-indazole-4-carboxaldehyde are not extensively documented in publicly available literature, research on analogous indazole compounds demonstrates their significant potential for interacting with various enzymes.
Studies on novel indazole derivatives have shown their effectiveness against targets like the Discoidin Domain Receptor 1 (DDR1), which is linked to renal cancer. nih.gov In these simulations, the binding energy values are calculated to rank the efficacy of ligand-receptor interactions. For instance, various 1-butyl-N-phenyl-1H-indazole-3-carboxamide derivatives were docked against the PDB ID 6FEW, showing a range of binding affinities. nih.gov Similarly, other research has explored 1H-indazole analogs as potent anti-inflammatory agents by docking them with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.net Compounds featuring groups like difluorophenyl and 4-methoxyphenyl (B3050149) exhibited significant binding results. researchgate.net
The general procedure involves preparing the 2D and 3D structures of the ligand, minimizing their energy for geometric optimization, and then docking them into the active site of the target protein. nih.gov Software such as AutoDock and visualization tools like Discovery Studio are commonly employed to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov Given the structural similarities, it is plausible that 5-methoxy-1H-indazole-4-carboxaldehyde would exhibit binding affinity for similar protein targets, particularly kinases and enzymes where the indazole scaffold is a known pharmacophore.
Table 1: Examples of Molecular Docking Studies on Indazole Derivatives This table presents findings from related indazole compounds to illustrate the application of molecular docking, as specific data for 5-methoxy-1H-indazole-4-carboxaldehyde is not available.
| Indazole Derivative | Protein Target (PDB ID) | Binding Energy / Docking Score (kcal/mol) | Potential Application |
|---|---|---|---|
| Indazole derivative with difluorophenyl group | COX-2 (3NT1) | -9.11 | Anti-inflammatory |
| Indazole derivative with para-toulene group | COX-2 (3NT1) | -8.80 | Anti-inflammatory |
| Indazole derivative with 4-methoxyphenyl group | COX-2 (3NT1) | -8.46 | Anti-inflammatory |
| 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | Tyrosinase (3NM8) | -10.86 | Antioxidant |
Quantum Chemical Calculations (e.g., GIAO, B3LYP) for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic properties and stability of molecules. Density Functional Theory (DFT), particularly using the B3LYP functional, is a widely used method for studying indazole systems. nih.gov These calculations can determine molecular geometry, charge distribution, and orbital energies.
For instance, studies on nitro-1H-indazoles have employed calculations at the B3LYP/6-311++G(d,p) level to provide a solid theoretical foundation for experimental findings. acs.org The Gauge-Invariant Atomic Orbital (GIAO) method is often used in conjunction with DFT to predict NMR chemical shifts, which can then be compared with experimental spectra to confirm molecular structures. acs.org Such theoretical studies have been crucial in understanding the reaction mechanisms of indazoles, for example, their addition to formaldehyde (B43269). acs.orgnih.gov
For 5-methoxy-1H-indazole-4-carboxaldehyde, B3LYP calculations could be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the distribution of electron density, identifying nucleophilic and electrophilic sites.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.
Predict vibrational frequencies for comparison with experimental IR spectra.
These theoretical results provide deep insights into the molecule's intrinsic properties, which govern its reactivity and interactions. acs.org
Conformational Analysis and Torsional Angle Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 5-methoxy-1H-indazole-4-carboxaldehyde, the key torsional angles would involve the rotation of the methoxy (B1213986) (-OCH₃) and carboxaldehyde (-CHO) groups relative to the planar indazole ring.
X-ray crystallography studies on related indazole structures provide valuable data on their solid-state conformations. For example, in (1H-indazol-1-yl)methanol derivatives, the torsional angle of the substituent at the N1 position (N2–N1–C–O) was found to be around 75-86°. nih.gov In a different substituted indazole, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, the aldehyde group at C5 was observed to form an angle of 15.7° with the aromatic plane. The indazole core itself is generally planar.
For 5-methoxy-1H-indazole-4-carboxaldehyde, computational conformational analysis would likely predict a near-planar arrangement of the bicyclic indazole system. The orientation of the C4-carboxaldehyde and C5-methoxy groups would be determined by a balance of steric hindrance and electronic effects, such as potential intramolecular hydrogen bonding or resonance stabilization.
Table 2: Torsional Angle Data from Related Indazole Structures This table provides examples from structurally similar compounds to infer the likely conformation of 5-methoxy-1H-indazole-4-carboxaldehyde.
| Compound | Torsional Angle Description | Angle (°) |
|---|---|---|
| (1H-indazol-1-yl)methanol | N2–N1–C–O | 75.4 |
| Nitro-substituted (1H-indazol-1-yl)methanols (average) | N2–N1–C–O | 85.7 |
| 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde | Angle of C5-aldehyde group relative to aromatic plane | 15.7 |
| 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde | Dihedral angle of N1-methyl group relative to aromatic plane | 8.2 |
Prediction of Tautomeric Preferences and Equilibria (1H- and 2H-Indazole)
Indazole and its derivatives can exist in two main tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen atom, respectively. nih.gov Determining the relative stability and equilibrium between these tautomers is crucial, as they can exhibit different chemical and biological properties.
Computational studies have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov For example, MP2/6-31G** calculations indicated that 1H-indazole is more stable than 2H-indazole by 15 kJ·mol⁻¹. nih.gov Similar computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, using methods like HF/6-31G** and B3LYP/6-31G**, have also successfully established the most stable tautomer, with results consistently matching experimental data. nih.gov
For 5-methoxy-1H-indazole-4-carboxaldehyde, it is highly probable that the 1H-tautomer is the more stable form. The electronic influence of the methoxy and carboxaldehyde substituents might slightly alter the energy difference between the tautomers, but a reversal of stability is unlikely. Theoretical calculations can precisely quantify this energy difference and provide a thermodynamic basis for the predominance of the 1H-tautomer in equilibrium. acs.orgnih.gov
Analytical and Spectroscopic Characterization Methodologies in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.govnih.gov For indazole derivatives, NMR is crucial for confirming the substitution pattern on the bicyclic ring system. nih.govnih.gov
1H NMR and 13C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of a molecule. chemimpex.com In the case of 5-methoxy-1H-indazole-4-carboxaldehyde, the chemical shifts (δ) of the protons and carbons are indicative of their electronic environment. The electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) group, along with the aromatic indazole core, dictate the specific resonance frequencies.
The ¹³C NMR spectrum for the 3-carboxaldehyde isomer in the same solvent exhibits the aldehydic carbon at δ 187.3, the methoxy carbon at 55.4 ppm, and the aromatic carbons resonating between 99.7 and 156.6 ppm. nih.gov It is anticipated that the chemical shifts for 5-methoxy-1H-indazole-4-carboxaldehyde would show distinct yet comparable values, with the position of the aldehyde group influencing the specific shifts of the adjacent aromatic protons and carbons.
Table 1: Representative ¹H NMR Data for a Related Indazole Derivative Data for 5-Methoxy-1H-indazole-3-carboxaldehyde in DMSO-d₆ nih.gov
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH | 14.06 | br s |
| CHO | 10.16 | s |
| Ar-H | 7.61 | d |
| Ar-H | 7.49 | d |
| Ar-H | 7.12 | dd |
Table 2: Representative ¹³C NMR Data for a Related Indazole Derivative Data for 5-Methoxy-1H-indazole-3-carboxaldehyde in DMSO-d₆ nih.gov
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 187.3 |
| Ar-C (quaternary) | 156.6, 143.1, 136.9, 121.3 |
| Ar-CH | 119.3, 112.3, 99.7 |
2D NMR Techniques (COSY, HMQC, HMBC) for Proton and Carbon Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals, especially in complex molecules. rsc.orgnih.gov
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. nih.gov For 5-methoxy-1H-indazole-4-carboxaldehyde, COSY would be used to confirm the connectivity of the aromatic protons on the benzene (B151609) ring portion of the indazole.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govachmem.com This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). nih.govachmem.com This is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the placement of substituents like the aldehyde and methoxy groups by observing correlations between their protons and the carbons of the indazole ring.
14N and 15N NMR for Tautomer Identification
Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy can be a powerful tool to distinguish between these tautomers. nih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including their bonding and protonation state. nih.gov Theoretical calculations (GIAO/DFT) are often used in conjunction with experimental ¹⁵N NMR data to provide a sound basis for tautomer and isomer identification. nih.govnih.gov Generally, the 1H-tautomer of indazole is thermodynamically more stable. nih.gov
Mass Spectrometry (MS) Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like indazole derivatives. It typically reveals the protonated molecule [M+H]⁺. nih.gov For 5-methoxy-1H-indazole-4-carboxaldehyde (C₉H₈N₂O₂), the expected [M+H]⁺ peak would be at a mass-to-charge ratio (m/z) of approximately 177.06.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. nih.gov This is a definitive method for confirming the molecular formula and is crucial for distinguishing between compounds with the same nominal mass. For example, HRMS data for the related 5-methoxy-1H-indazole-3-carboxaldehyde has been reported as [M-H]⁻ m/z 175.0503, confirming the formula C₉H₈N₂O₂. nih.gov
Table 3: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | ~177.06 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org
For 5-methoxy-1H-indazole-4-carboxaldehyde, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O (aldehyde), C-O (methoxy), and C=C (aromatic) functional groups.
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring. nih.gov
C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group is expected around 1660-1700 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde. nih.govnih.gov
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. rsc.org
C-O Stretch: The C-O stretching of the methoxy group would likely appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. mdpi.com
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indazole) | Stretch | 3100 - 3300 (broad) |
| C-H (Aromatic) | Stretch | > 3000 |
| C=O (Aldehyde) | Stretch | 1660 - 1700 (strong) |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Chromatographic Techniques for Purity Assessment (e.g., TLC, Column Chromatography)
Chromatographic methods are essential for the purification of the target compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov The purity of the compound can be initially assessed by the presence of a single spot on the TLC plate.
Column Chromatography is a preparative technique used to separate the desired product from unreacted starting materials, by-products, and other impurities. nih.gov For indazole derivatives, silica (B1680970) gel is commonly used as the stationary phase, with a mixture of solvents such as petroleum ether and ethyl acetate (B1210297) as the mobile phase. nih.gov The polarity of the eluent is optimized to achieve effective separation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique in chemical research, providing unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This methodology is paramount in the study of indazole derivatives, as it offers definitive proof of molecular structure, including the precise positions of substituents on the bicyclic core. Furthermore, crystallographic data allows for a detailed analysis of intramolecular features such as bond lengths, bond angles, and torsion angles, as well as intermolecular interactions, including hydrogen bonding networks and crystal packing phenomena. These details are fundamental to understanding the physicochemical properties and material characteristics of a compound.
A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of the latest available data, a single-crystal X-ray structure for 1H-Indazole-4-carboxaldehyde, 5-methoxy- has not been reported. Consequently, no experimental data on its crystal system, space group, or precise molecular dimensions in the solid state is available.
While the specific crystallographic parameters for 1H-Indazole-4-carboxaldehyde, 5-methoxy- remain undetermined, the study of analogous indazole structures by X-ray diffraction has been crucial in confirming their molecular geometries and tautomeric forms. For many related compounds, this technique has provided invaluable insights into how different substituents influence the planarity of the indazole ring and the conformation of the molecule as a whole.
In the absence of experimental data for 1H-Indazole-4-carboxaldehyde, 5-methoxy-, theoretical modeling could provide predictions of its solid-state structure. However, without experimental validation, such models remain speculative. The acquisition of single-crystal X-ray diffraction data is therefore a critical step for the full and unambiguous characterization of this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatization Strategies
The aldehyde functional group at the 4-position of the indazole ring is a versatile handle for a multitude of chemical transformations. Future research could systematically explore these reactions to generate a library of novel derivatives.
Key potential derivatization strategies include:
Reductive Amination: Reaction with various primary and secondary amines to produce a diverse range of aminomethyl-indazole derivatives. This is a powerful method for introducing new pharmacophoric elements and modulating physicochemical properties.
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes, providing a scaffold for further functionalization or for creating compounds with specific spatial arrangements.
Condensation Reactions: Formation of Schiff bases, hydrazones, and oximes. These derivatives can act as ligands for metal complexes or serve as intermediates for synthesizing more complex heterocyclic systems. uni.lu
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid would yield 1H-indazole-4-carboxylic acid, 5-methoxy-, a derivative with different chemical properties and potential biological targets. sigmaaldrich.com Conversely, reduction to the corresponding alcohol would provide another key intermediate for esterification or etherification.
Cross-Coupling Reactions: Although less direct for the aldehyde itself, derivatives formed from it could participate in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for building molecular complexity. nih.gov
These strategies would allow for the systematic exploration of the chemical space around the 5-methoxy-1H-indazole-4-carboxaldehyde core, enabling the tuning of properties like solubility, lipophilicity, and target-binding interactions.
Identification of New Molecular Targets
The indazole nucleus is a key feature in numerous compounds targeting a wide array of proteins, particularly kinases. nih.gov The specific substitution pattern of 1H-Indazole-4-carboxaldehyde, 5-methoxy- suggests several avenues for identifying its potential molecular targets.
Future research should focus on:
Kinase Profiling: Given that many indazole derivatives are potent kinase inhibitors, screening this compound and its derivatives against a broad panel of human kinases is a high-priority research direction. nih.govnih.gov The methoxy (B1213986) and carboxaldehyde groups could confer unique selectivity profiles against specific kinase families.
GPCR and Ion Channel Screening: The structural motifs present in the compound warrant investigation against G-protein coupled receptors (GPCRs) and ion channels, which are also common targets for heterocyclic molecules.
Phenotypic Screening: Unbiased screening in various disease-relevant cell models (e.g., cancer cell lines, inflammatory cells) can help identify potential therapeutic areas without a priori knowledge of the molecular target. Hits from such screens would then be subjected to target deconvolution studies.
Computational Approaches: In silico docking and virtual screening of 1H-Indazole-4-carboxaldehyde, 5-methoxy- and its virtual derivatives against libraries of known protein structures could predict potential binding partners and guide experimental validation.
A study on related indazole-carboxamide compounds identified them as 5-HT4 receptor agonists, suggesting that this class of compounds has potential applications in neurological research. google.com
Advanced Mechanistic Elucidation of Biological Activities
Once a biological activity is confirmed, elucidating the underlying mechanism of action is crucial. For 1H-Indazole-4-carboxaldehyde, 5-methoxy-, this would involve a multi-pronged approach.
Key areas for mechanistic studies include:
Structural Biology: If a protein target is identified, obtaining a co-crystal structure of the compound bound to its target would provide invaluable atomic-level insights into the binding mode. This information is critical for structure-based drug design and optimizing lead compounds.
Biophysical and Biochemical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and enzyme kinetics assays can be used to quantify the binding affinity, thermodynamics, and kinetics of the interaction between the compound and its target protein.
Cellular Pathway Analysis: Upon identifying cellular activity, researchers can use techniques like Western blotting, qPCR, and proteomics to determine how the compound modulates specific signaling pathways downstream of its molecular target.
Reaction Mechanism Studies: For derivatives that act as covalent inhibitors (e.g., via the aldehyde), detailed mechanistic studies using mass spectrometry and kinetic assays would be necessary to understand the specifics of the covalent bond formation. Studies on the reaction of indazoles with formaldehyde (B43269) have provided a basis for understanding the reactivity of the indazole nucleus itself. nih.govacs.org
Development of Next-Generation Indazole-Based Research Tools
Beyond therapeutic potential, indazole derivatives can be developed into valuable research tools to probe biological systems.
Future efforts could include:
Chemical Probes: Functionalizing 1H-Indazole-4-carboxaldehyde, 5-methoxy- with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels could create chemical probes for target identification, validation, and imaging applications.
Fragment-Based Discovery: The core molecule itself is suitable for use in fragment-based drug discovery (FBDD) campaigns. Identifying it as a "hit" against a protein target would initiate a structure-guided effort to "grow" the fragment into a more potent lead compound.
Assay Development: Indazole derivatives with specific properties can be used in the development of new assays, for example, as fluorescent probes for detecting specific analytes or as reference compounds in high-throughput screening. Indazole compounds can be utilized as research tools to investigate biological systems or the activity of other chemical compounds. google.com
By systematically pursuing these future research directions, the scientific community can unlock the full potential of 1H-Indazole-4-carboxaldehyde, 5-methoxy- and its derivatives, both as potential therapeutic agents and as sophisticated tools for chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
